

Spectroscopic Analysis of (2-(Methylsulfonamido)phenyl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (2-(Methylsulfonamido)phenyl)boronic acid

Cat. No.: B1350196

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **(2-(Methylsulfonamido)phenyl)boronic acid**. This compound is of significant interest in medicinal chemistry and drug development due to the established roles of both sulfonamides and boronic acids in various therapeutic agents. A thorough understanding of its structural and electronic characteristics through spectroscopic analysis is crucial for its application in drug design and synthesis.

Core Spectroscopic Data

While a complete, publicly available experimental dataset for **(2-(Methylsulfonamido)phenyl)boronic acid** is not readily found in the literature, this section presents expected spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data for **(2-(Methylsulfonamido)phenyl)boronic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-8.0	d	1H	Ar-H
~7.4-7.6	t	1H	Ar-H
~7.2-7.4	t	1H	Ar-H
~7.0-7.2	d	1H	Ar-H
~8.5-9.5	br s	1H	SO_2NH
~8.0-8.5	br s	2H	$\text{B}(\text{OH})_2$
~3.0	s	3H	SO_2CH_3

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **(2-(Methylsulfonamido)phenyl)boronic acid**

Chemical Shift (δ , ppm)	Assignment
~140-145	Ar-C (C- SO_2NH)
~130-135	Ar-C (C- $\text{B}(\text{OH})_2$)
~125-130	Ar-CH
~120-125	Ar-CH
~115-120	Ar-CH
~110-115	Ar-CH
~40	SO_2CH_3

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **(2-(Methylsulfonamido)phenyl)boronic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad, Strong	O-H stretch (B(OH) ₂) and N-H stretch (SO ₂ NH)
~3050-3000	Medium	Aromatic C-H stretch
~1600, ~1470	Medium	Aromatic C=C stretch
~1340-1320	Strong	Asymmetric SO ₂ stretch
~1160-1140	Strong	Symmetric SO ₂ stretch
~1380-1300	Strong	B-O stretch
~750	Strong	Ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for **(2-(Methylsulfonamido)phenyl)boronic acid**

Ionization Mode	[M+H] ⁺ (Calculated)	[M-H] ⁻ (Calculated)
ESI	216.0498	214.0342

Experimental Protocols

Detailed methodologies are essential for the reproducible spectroscopic analysis of **(2-(Methylsulfonamido)phenyl)boronic acid**.

Synthesis

A plausible synthetic route to **(2-(Methylsulfonamido)phenyl)boronic acid** involves the reaction of 2-aminophenylboronic acid with methanesulfonyl chloride in the presence of a base.

Protocol for Synthesis:

- Dissolve 2-aminophenylboronic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add a base (e.g., triethylamine, pyridine) to the solution.
- Slowly add methanesulfonyl chloride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
- Transfer the solution to an NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Perform a background scan with an empty sample holder before running the sample.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 10-100 $\mu\text{g/mL}$.

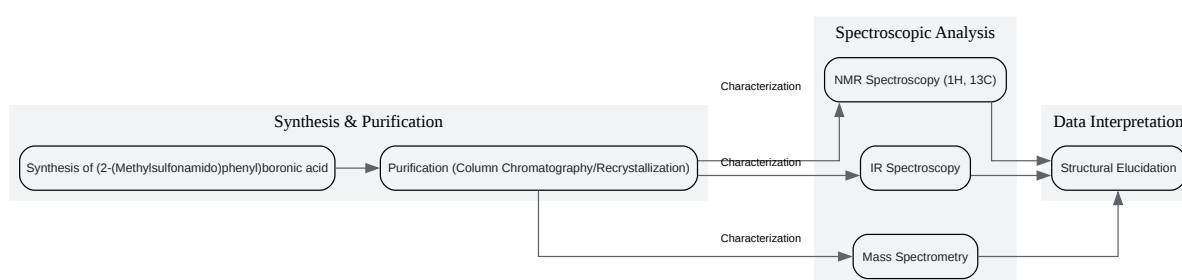
Data Acquisition:

- Introduce the sample solution into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in both positive and negative ion modes.

- Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to achieve optimal ionization and signal intensity.

Visualizations

Experimental Workflow for Spectroscopic Analysis

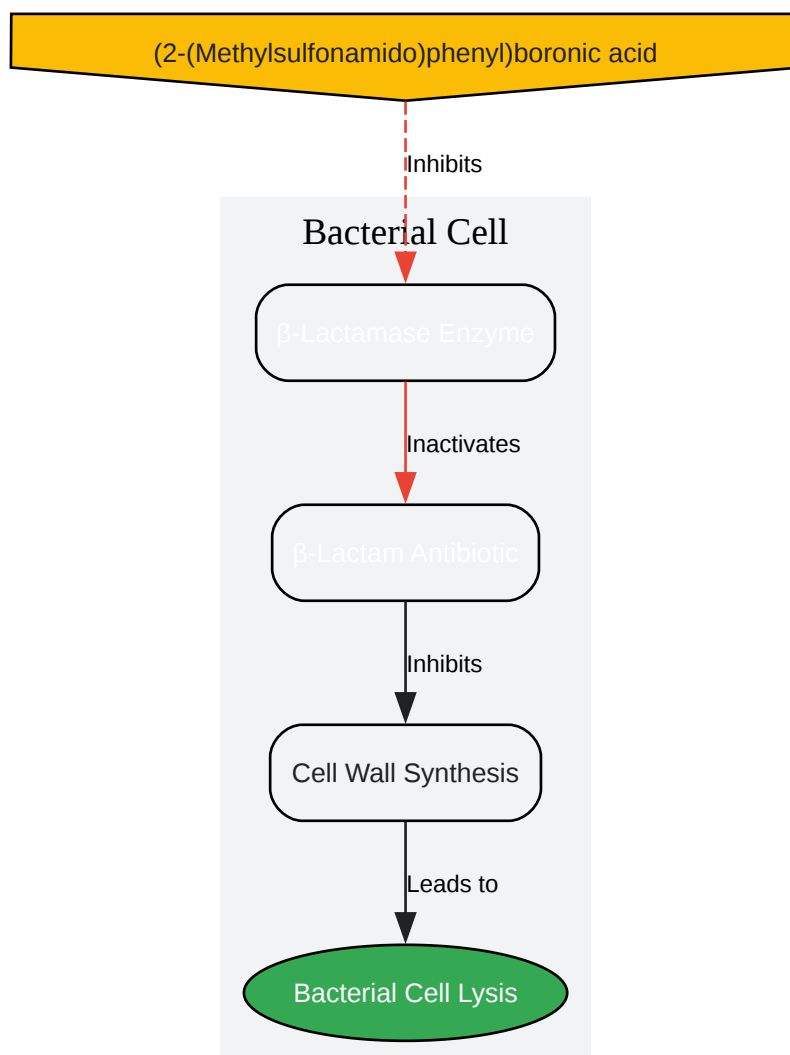


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Caption: General experimental workflow for the synthesis and spectroscopic characterization.

Potential Signaling Pathway Inhibition

Sulfonamide boronic acids have been investigated as inhibitors of bacterial β -lactamase enzymes, which are responsible for antibiotic resistance.



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Caption: Inhibition of β-lactamase by a sulfonamide boronic acid.

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